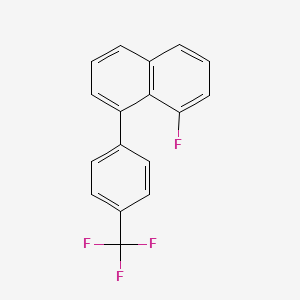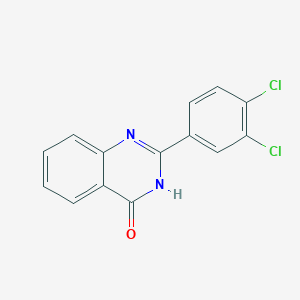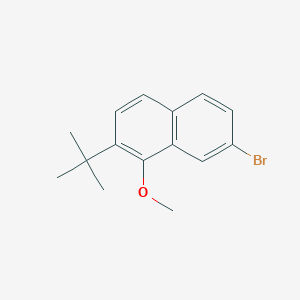
9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine is a complex organic compound that features both an indole and a purine moiety. The indole structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring, while the purine structure is a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Purine Moiety: The purine moiety can be synthesized through the Traube purine synthesis, which involves the cyclization of an amine with a formamide derivative.
Coupling of Indole and Purine Moieties: The final step involves coupling the indole and purine moieties through a nucleophilic substitution reaction. This can be achieved by reacting the indole derivative with a halogenated purine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The purine moiety can be reduced to form dihydropurine derivatives.
Substitution: Both the indole and purine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents such as halogenated compounds and strong bases or acids.
Major Products Formed
Oxidized Indole Derivatives: Such as indole-3-carboxylic acid.
Reduced Purine Derivatives: Such as 6,7-dihydro-9H-purine.
Substituted Derivatives: Various substituted indole and purine compounds depending on the reagents used.
Scientific Research Applications
9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biology: It is used in research to study cell signaling pathways and receptor interactions.
Pharmacology: It is investigated for its potential therapeutic effects and mechanism of action in various diseases.
Industry: It is used in the synthesis of other complex organic compounds and as a starting material for drug development.
Mechanism of Action
The mechanism of action of 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The indole moiety can bind to various receptors and enzymes, modulating their activity, while the purine moiety can interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole moiety.
Adenine: A purine base found in DNA and RNA.
Indole-3-acetic acid: A plant hormone with an indole structure.
Uniqueness
9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine is unique due to its combined indole and purine structures, which allow it to interact with a wide range of biological targets
Properties
CAS No. |
56276-10-9 |
|---|---|
Molecular Formula |
C16H16N6 |
Molecular Weight |
292.34 g/mol |
IUPAC Name |
9-[3-(1H-indol-3-yl)propyl]purin-6-amine |
InChI |
InChI=1S/C16H16N6/c17-15-14-16(20-9-19-15)22(10-21-14)7-3-4-11-8-18-13-6-2-1-5-12(11)13/h1-2,5-6,8-10,18H,3-4,7H2,(H2,17,19,20) |
InChI Key |
NHGNGOQCEBEMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCN3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




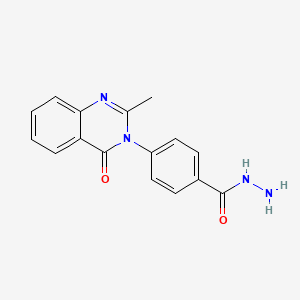
![2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)
![7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11839369.png)
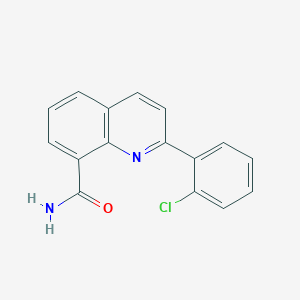

![{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile](/img/structure/B11839392.png)
![4-[2-(Naphthalen-1-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B11839407.png)
